molecular formula C21H28O4 B117921 21-Deoxycortisone CAS No. 1882-82-2

21-Deoxycortisone

Cat. No. B117921
CAS RN: 1882-82-2
M. Wt: 344.4 g/mol
InChI Key: PUKLDDOGISCFCP-JSQCKWNTSA-N
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Description

21-Deoxycortisone, also known as 21-desoxycortisone, 11-keto-17α-hydroxyprogesterone, or 17α-hydroxypregn-4-ene-3,11,20-trione, is a naturally occurring, endogenous steroid and minor intermediate and metabolite in corticosteroid metabolism . It is a corticosteroid metabolite of 11-keto progesterone and serves as a marker for congenital adrenal hyperplasia, an autosomal recessive disorder, indicated by 21-hydroxylase deficiency .


Synthesis Analysis

21-Deoxycortisone is formed from 11-keto progesterone by the cytochrome P450 (CYP) isoform CYP17A1, but can also be produced via oxidation of 21-deoxycortisol . The deficiency of the 21-hydroxylase enzyme leads to excess of 17α-hydroxyprogesterone, a 21-carbon (C 21) steroid .


Molecular Structure Analysis

The molecular formula of 21-Deoxycortisone is C21H28O4. It has an average mass of 344.445 Da and a monoisotopic mass of 344.198761 Da .


Chemical Reactions Analysis

The utility of two reactions, derivatization by Girard’s reagents and 1,1-carbonyldiimidazole (CDI), for improving ion mobility separation of steroid hormone isomers has been explored . These reactions are structurally selective in that they target carbonyl and hydroxyl groups, respectively, which are found in all naturally occurring steroids .


Physical And Chemical Properties Analysis

21-Deoxycortisone has a density of 1.2±0.1 g/cm3, a boiling point of 524.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It has a molar refractivity of 92.6±0.4 cm3, and a molar volume of 283.0±5.0 cm3 .

Scientific Research Applications

Detection and Diagnosis in Congenital Adrenal Hyperplasia

21-deoxycortisol (21-DF) plays a crucial role in the detection and diagnosis of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. Advanced methods like radioimmunoassay have been developed for the plasma measurement of 21-DF, enabling the diagnosis of classical and non-classical forms of CAH in various age groups including newborns, children, and adults. Elevated levels of 21-DF are indicative of 21-hydroxylase deficiency, making it a sensitive marker for this condition (Fiet et al., 1994); (Fiet et al., 1989).

Urinary Metabolites in Neonates with 21-Hydroxylase Deficiency

Urinary metabolites of 21-deoxycortisone, derived from its 11oxo form, are important markers of intra-adrenal overproduction of 17-hydroxyprogesterone in neonates with 21-hydroxylase deficiency. The identification of these metabolites enhances the diagnosis and understanding of steroid metabolism in neonates (Christakoudi et al., 2013).

Biotransformation for Pharmaceutical Use

21-deoxycortisol (21-DF) serves as a key intermediate in the manufacture of pharmaceutical glucocorticoids. Research has focused on establishing whole-cell biocatalysts for the transformation of 17-hydroxyprogesterone to 21-DF, improving the efficiency and specificity of this process. This research has significant implications for the pharmaceutical industry in the production of glucocorticoids (Xiong et al., 2017).

Plasma Assays for Diagnosis in CAH

Development of plasma assays using specific antisera to 21-deoxycortisol and related compounds provides a rapid means for diagnosing specific enzyme deficiencies in patients with congenital adrenal hyperplasia (CAH). These assays help in identifying elevated levels of metabolites like 21-deoxycortisol and 21-deoxycortisone, essential for accurate diagnosis and treatment of CAH (Fukushima et al., 1979).

Interference in Cortisol Assay Methods

21-deoxycortisol can interfere with cortisol assay methods, which is important for understanding and interpreting lab results. Studies have shown that 21-deoxycortisol may give falsely elevated values of plasma “cortisol” when measured by certain assay methods, highlighting the need for accurate differentiation between these compounds in clinical settings (Cook et al., 1973).

Safety And Hazards

21-Deoxycortisone can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKLDDOGISCFCP-JSQCKWNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172167
Record name 21-Deoxycortisone
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Deoxycortisone

CAS RN

1882-82-2
Record name 21-Deoxycortisone
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Record name 21-Deoxycortisone
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Record name 1882-82-2
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Record name 21-Deoxycortisone
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Record name 17-α-hydroxypregn-4-ene-3,11,20-trione
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Record name 21-DEOXYCORTISONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
L Barnard, R Gent, D Van Rooyen, AC Swart - The Journal of Steroid …, 2017 - Elsevier
… This study shows the biosynthesis of C11-oxy C 21 steroids, 21-deoxycortisol and 21-deoxycortisone, and their metabolism by steroidogenic enzymes in the backdoor pathway yielding …
Number of citations: 32 www.sciencedirect.com
R Dey, V Langer, P Roychowdhury… - … Section C: Crystal …, 2005 - scripts.iucr.org
The title compound, C21H28O4, a synthetic glucocorticoid, crystallizes with a single molecule in the asymmetric unit. Ring A is almost in a half-chair conformation, rings B and C are …
Number of citations: 7 scripts.iucr.org
DK Fukushima, T Nishina, RHK Wu… - Clinical …, 1979 - Wiley Online Library
… Untreated patients with 21-hydroxylase deficiency had elevated levels of 2 1-deoxycortisol, 21 -deoxycortisone and 17-hydroxyprogesterone. One of the untreated patients with 21-…
Number of citations: 25 onlinelibrary.wiley.com
S Christakoudi, DA Cowan, NF Taylor - Steroids, 2013 - Elsevier
… Parallels were found between the metabolism of 21-deoxycortisone and cortisone. The … We conclude that further oxygenated metabolites of 21-deoxycortisone have potential as more …
Number of citations: 15 www.sciencedirect.com
T du Toit, MA Stander, AC Swart - Journal of Chromatography B, 2018 - Elsevier
… reported that 11-hydroxyprogesterone (11OHPROG) and 21-deoxycortisol (21-dF), both produced in 21OHD are, together with 11keto-progesterone (11KPROG) and 21-deoxycortisone…
Number of citations: 25 www.sciencedirect.com
J Winter, VD Bokkenheuser, L Ponticorvo - Journal of Biological Chemistry, 1979 - Elsevier
… 21-deoxycortisone 21-deoxycortisol tetrahydro-21-deoxycorticosterone (THBlDOHB) tetrahydro-21-deoxycortisone (… TH-cortisone 21-Deoxycortisone TH-21-deoxycortisone TH-cortisol …
Number of citations: 43 www.sciencedirect.com
DK FUKUSHIMA, HL BRADLOW… - The Journal of …, 1959 - academic.oup.com
… Earlier, 3a;,17a!-dirrydroxypregnane-ll,20-dione (V) was shown to be a metabolite of 21-deoxycortisone (0.4 per cent yield) (17), and the 11-hydroxy analogue II was isolated in about 3-…
Number of citations: 23 academic.oup.com
T du Toit, D van Rooyen, MA Stander, SL Atkin… - … of Chromatography B, 2020 - Elsevier
… ; DHEA, epiallopregnanolone and 5α-androstan-11β-ol-3,17-dione (11OH5αDIONE); 11OHA4 and 5α-pregnan-17α-diol-3,11,20-trione (11KPdione); 3αDIOL and 21-deoxycortisone (21…
Number of citations: 9 www.sciencedirect.com
M Weiss, I McCance - Comparative Biochemistry and Physiology Part B …, 1974 - Elsevier
… and rabbit adrenals infused with SH 21-deoxycortisone in vivo. 2. … Possum adrenal tissue incubated with SH 21-deoxycortisone … from mixtures than from SH 21-deoxycortisone alone. 6. …
Number of citations: 6 www.sciencedirect.com
J Fiet, JM Villette, H Galons, P Boudou… - Annals of clinical …, 1994 - journals.sagepub.com
21-deoxycortisol (21-DF) is a steroid of strictly adrenal origin formed by the 11-hydroxylation of 17-hydroxyprogesterone. This metabolic pathway is minor in normal subjects, in whom …
Number of citations: 44 journals.sagepub.com

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